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Compound of Interest

Compound Name: 2-Morpholino-3-pyridinamine

Cat. No.: B1272805 Get Quote

A comprehensive guide for researchers and drug development professionals on the synthesis,

biological activity, and structure-activity relationships of 2-morpholino-3-pyridinamine
derivatives, with a focus on their role as PI3K/Akt/mTOR pathway inhibitors.

The "2-morpholino-3-pyridinamine" scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous potent and selective kinase inhibitors. The strategic placement of

the morpholine and aminopyridine moieties allows for critical interactions within the ATP-

binding pocket of various kinases, most notably the phosphoinositide 3-kinases (PI3Ks). This

guide provides a comparative analysis of different classes of derivatives built upon this core

structure, summarizing their biological performance with supporting experimental data and

detailed methodologies.

I. Comparative Biological Activity
The following tables summarize the in vitro activity of various "2-morpholino-3-pyridinamine"

derivatives against key kinases in the PI3K/Akt/mTOR pathway and their anti-proliferative

effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of
Representative Derivatives
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Compoun
d Class

Represen
tative
Compoun
d

PI3Kα
IC50 (nM)

PI3Kβ
IC50 (nM)

PI3Kδ
IC50 (nM)

PI3Kγ
IC50 (nM)

mTOR
IC50 (nM)

Quinazolin

e

Compound

17f
4.2 - - - -

Imidazo[1,

2-

a]pyridine

Compound

35[1]
15.0 - - - -

Thieno[3,2-

d]pyrimidin

e

Compound

8d[2]

Moderate

Inhibition
- - - -

Pyrrolopyri

midine

Compound

48[3]
7.0 - - - -

Note: "-" indicates data not available in the cited literature. "Moderate Inhibition" indicates that

the source did not provide a specific IC50 value but reported significant activity.

Table 2: Anti-proliferative Activity of Representative
Derivatives Against Cancer Cell Lines
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Compound
Class

Representative
Compound

Cell Line Cancer Type IC50 (µM)

Quinazoline Compound 17f PC-3 Prostate Cancer -

DU145 Prostate Cancer -

MCF-7 Breast Cancer -

Imidazo[1,2-

a]pyridine
Compound 35[1] T47D Breast Cancer 7.9

MCF-7 Breast Cancer 9.4

Thieno[3,2-

d]pyrimidine
Compound 8d[2] A549 Lung Cancer 6.02-10.27

PC-3 Prostate Cancer 6.02-10.27

MCF-7 Breast Cancer 6.02-10.27

HepG2 Liver Cancer 6.02-10.27

Note: "-" indicates data not available in the cited literature.

II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility.

In Vitro PI3Kα Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3Kα.

Principle: The kinase activity is determined by measuring the amount of ADP produced from

the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) by PI3Kα. The ADP is then

converted to ATP, which generates a luminescent signal via luciferase.

Materials:

Purified recombinant PI3Kα (p110α/p85α) enzyme
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PI3K lipid substrate (e.g., PI(4,5)P2)

ATP

PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM

CHAPS)

Test compounds dissolved in DMSO

ADP-Glo™ Kinase Assay kit (or similar)

384-well plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add 0.5 µL of the compound solution or vehicle (DMSO) to the

appropriate wells.

Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.

Add 4 µL of the enzyme/lipid mixture to each well.

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 25 µM).

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-

Glo™ Kinase Assay manufacturer's protocol.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.
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Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of

formazan produced is proportional to the number of viable cells and can be quantified

spectrophotometrically.[1][4][5]

Materials:

Cancer cell lines (e.g., MCF-7, PC-3, A549)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

Test compounds dissolved in DMSO

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

96-well plates

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO).

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well

to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 values.

In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a test

compound in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice. The effect of the

test compound on tumor growth is then monitored over time.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line

Matrigel (optional, to aid tumor formation)

Test compound formulated in a suitable vehicle

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10^6 cells) into the

flank of each mouse.

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer the test compound or vehicle to the mice according to the desired dosing

schedule (e.g., daily oral gavage).

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor

volume using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histopathology, biomarker analysis).

III. Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and

evaluation of "2-morpholino-3-pyridinamine" derivatives.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholino-3-
pyridinamine derivatives.
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Caption: General experimental workflow for the evaluation of kinase inhibitors.
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Caption: Structure-Activity Relationship (SAR) summary of different derivative classes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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